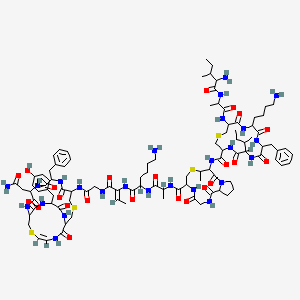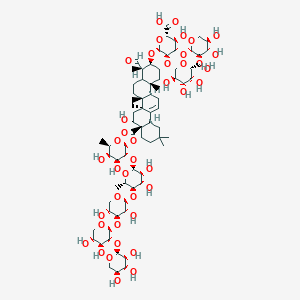
6-(Dimethylamino)-2-naphthoic acid
概要
説明
6-(Dimethylamino)-2-naphthoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields. The dimethylamino group attached to the naphthoic acid moiety introduces significant electronic and steric effects, influencing its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related dimethylamino naphthalene derivatives typically involves strategic functionalization of the naphthalene core, followed by the introduction of the dimethylamino group at the desired position. For instance, the synthesis of isomeric tetrakis(dimethylamino)naphthalenes demonstrates the complexity of synthesizing substituted naphthalenes and highlights the importance of substituent positions on the naphthalene core for the basicity and electronic properties of the compound (Staab et al., 2000).
Molecular Structure Analysis
Molecular structure analysis of dimethylamino-substituted naphthalenes reveals the influence of the dimethylamino groups on the overall molecular geometry and electronic distribution. For example, studies on the molecular structure and coloration of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes show how substituent effects impact the basicity and spectral properties of these compounds (Pozharskii et al., 2003).
Chemical Reactions and Properties
Dimethylamino naphthalenes participate in various chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The reactivity profile is significantly influenced by the electron-donating dimethylamino group, which can affect the compound's behavior in electrophilic aromatic substitution reactions and its interaction with metal ions (Jacobson et al., 1996).
Physical Properties Analysis
The physical properties of 6-(Dimethylamino)-2-naphthoic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are affected by the molecular structure and the nature of the substituents. For instance, the crystal structure of 6-amino-2-naphthoic acid monohydrate provides insights into the hydrogen-bonding interactions and solid-state arrangement of similar compounds (Liu & Chen, 2007).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, photophysical behavior, and reactivity towards various reagents, are key to understanding the applications of 6-(Dimethylamino)-2-naphthoic acid derivatives. For example, the study on a highly selective and sensitive fluorescent sensor of Copper(II) based on a similar compound highlights the potential of these molecules in sensing and detection applications (Xiao Xuzhi et al., 2012).
科学的研究の応用
1. Environment-Sensitive Fluorophore
- Methods of Application: The compound is synthesized and used as a biological probe with emission in the 500-600 nm range. Its fluorescence is red-shifted in polar protic environments, with the maximum emission intensity shifting more than 100 nm from 491 nm in toluene to 592 nm in water .
- Results or Outcomes: The compound has been introduced into several peptides, demonstrating that it can be manipulated under standard solid-phase peptide synthesis conditions. The designed peptides exhibit a significant increase in the quantum yield of the long wavelength fluorescence emission band (596 nm) upon binding to selected SH2 domains .
2. Amino Acid Analysis by LC-MS
- Methods of Application: The reactions proceed quantitatively under a wide range of conditions without any pretreatment steps. Urea-derivatized products (carbamoyl amino acids) of 20 amino acids exhibit better separation on reversed-phase columns and increased response in a UV detector compared to underivatized ones .
- Results or Outcomes: This approach has been applied to amino acid analysis in complex samples using a cell culture media as a model, and it showed potential for the determination of oligopeptides .
3. Peptide Dimethylation
Safety And Hazards
Specific safety and hazard information for “6-(Dimethylamino)-2-naphthoic acid” is not available. However, similar compounds have been analyzed for their safety and hazards. For example, “4-(Dimethylamino)benzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation4.
将来の方向性
While specific future directions for “6-(Dimethylamino)-2-naphthoic acid” are not available, similar compounds have been studied for their potential applications. For instance, the development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) has been suggested as a new direction for future research5.
Please note that this information is based on similar compounds and may not directly apply to “6-(Dimethylamino)-2-naphthoic acid”. For accurate information, specific studies on “6-(Dimethylamino)-2-naphthoic acid” would be required.
特性
IUPAC Name |
6-(dimethylamino)naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14(2)12-6-5-9-7-11(13(15)16)4-3-10(9)8-12/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPBBTYSMWBVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571656 | |
| Record name | 6-(Dimethylamino)naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)-2-naphthoic acid | |
CAS RN |
5043-05-0 | |
| Record name | 6-(Dimethylamino)-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5043-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dimethylamino)naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(dimethylamino)naphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(diethylamino)propyl]-4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxobutanamide](/img/structure/B1255871.png)



![6-amino-2-[2-[[2-[[6-amino-2-[[7-[[5-amino-2-[[2-[[2-[[(6E)-21-[[2-[[3-[[15-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-12-(2-carboxyethyl)-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]-3-methylbutanoyl]amino]-9-(3-amino-3-oxopropyl)-6-ethylidene-15,22-dimethyl-12-(2-methylpropyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-14-(2-amino-2-oxoethyl)-8,20-dimethyl-4-(2-methylpropyl)-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B1255879.png)

![2-[4-[1-(2-Fluorophenyl)-4-piperidinyl]-1-[(3-methoxyphenyl)methyl]-2-piperazinyl]ethanol](/img/structure/B1255881.png)



![(13R,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1255889.png)


